White-Chen catalyst

Overview

Description

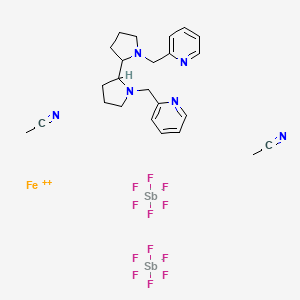

The White-Chen catalyst is an Iron-based coordination complex named after Professor M. Christina White and her graduate student Mark S. Chen . It is used along with hydrogen peroxide and acetic acid additive to oxidize aliphatic sp3 C-H bonds in organic synthesis . The catalyst is the first to allow for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates .

Synthesis Analysis

The White-Chen catalyst has been used in the strategic application of C–H oxidation in natural product total synthesis . The use of C–H oxidation methods has simplified the process of synthesis planning by expanding the choice of starting materials, limiting functional group interconversion and protecting group manipulations, and enabling late-stage diversification .

Molecular Structure Analysis

The molecular structure of the White-Chen catalyst is complex. It involves a coordination complex with iron (Fe) at its center . The catalyst quickly reacts with hydrogen peroxide, believed to be catalyzed by the acetic acid, and forms an iron-oxo intermediate .

Chemical Reactions Analysis

The White-Chen catalyst is used to oxidize aliphatic sp3 C-H bonds in organic synthesis . Oxidations with the catalyst have proven to be remarkably predictable based on sterics, electronics, and stereoelectronics allowing for aliphatic C–H bonds to be thought of as a functional group in the streamlining of organic synthesis .

Physical And Chemical Properties Analysis

The White-Chen catalyst is a purple powder with a molar mass of 931.908 g·mol −1 . It is insoluble in water but soluble in a wide range of organic solvents.

Scientific Research Applications

Selective Oxidation of Aliphatic C-H Bonds

The White-Chen catalyst is renowned for its ability to selectively oxidize aliphatic C-H bonds. This selectivity is guided by steric and electronic factors, allowing for precise oxidation at specific sites on the molecule. This capability is particularly useful in the synthesis of complex organic molecules where selective functionalization is crucial .

Pharmaceutical Synthesis

In pharmaceutical research, the White-Chen catalyst is employed to introduce hydroxyl groups into drug molecules. This modification can enhance the solubility, bioavailability, and metabolic stability of pharmaceuticals. The catalyst’s predictability and efficiency make it a valuable tool in the development of new drugs .

Natural Product Synthesis

The synthesis of natural products often requires the selective oxidation of C-H bonds. The White-Chen catalyst facilitates these transformations, enabling the efficient and selective introduction of functional groups into complex natural product frameworks. This application is vital for the production of bioactive compounds and the study of their properties .

Functionalization of Hydrocarbons

The White-Chen catalyst is used to functionalize hydrocarbons by oxidizing C-H bonds to C-O bonds. This transformation is essential in the production of alcohols, ketones, and other oxygenated compounds from simple hydrocarbons. The ability to perform these reactions under mild conditions is a significant advantage .

Sustainable Chemistry

The use of the White-Chen catalyst aligns with the principles of green chemistry. It employs iron, an abundant and environmentally benign metal, and operates under mild conditions with hydrogen peroxide as the oxidant. This makes the catalyst an attractive option for sustainable chemical processes, reducing the environmental impact of chemical synthesis .

Site-Selective Oxidation in Complex Molecules

The White-Chen catalyst’s ability to perform site-selective oxidation is particularly valuable in the modification of complex molecules. This application is crucial in the synthesis of fine chemicals and advanced materials, where precise functionalization can lead to improved properties and performance .

Biomolecule Modification

In the field of biochemistry, the White-Chen catalyst is used to modify biomolecules such as peptides and proteins. By selectively oxidizing specific C-H bonds, researchers can introduce functional groups that enable further modifications or enhance the molecule’s properties. This application is important for the development of new bioconjugates and therapeutic agents .

Polymer Chemistry

The White-Chen catalyst is also applied in polymer chemistry to introduce functional groups into polymer backbones. This modification can alter the physical and chemical properties of polymers, leading to new materials with enhanced performance characteristics. The catalyst’s selectivity and efficiency are key advantages in this application .

Mechanism of Action

Target of Action

The primary target of the White-Chen catalyst is the aliphatic sp3 C-H bonds in organic compounds . The catalyst is used to oxidize these bonds, which are present ubiquitously in organic compounds .

Mode of Action

The White-Chen catalyst, an Iron-based coordination complex, interacts with its targets (aliphatic sp3 C-H bonds) through a process of oxidation . This interaction is facilitated by the use of hydrogen peroxide and acetic acid additive . The catalyst’s mode of action is influenced by sterics, electronics, and stereoelectronics, which allow for remarkably predictable oxidations . For instance, when an electron withdrawing group (EWG) is present in the substrate, the highly electrophilic catalyst will oxidize the more electron-rich C–H bond that is most remote from the EWG .

Biochemical Pathways

The White-Chen catalyst affects the biochemical pathways involved in the oxidation of aliphatic sp3 C-H bonds . The oxidation process results in the transformation of these bonds, allowing them to be thought of as a functional group in the streamlining of organic synthesis . This has a downstream effect of enabling the preparation of a broad range of organic substrates .

Result of Action

The result of the White-Chen catalyst’s action is the oxidation of aliphatic sp3 C-H bonds . This oxidation allows for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates . The catalyst’s action leads to the creation of new functional groups, enabling the streamlining of organic synthesis .

Safety and Hazards

Future Directions

The future growth of the field of C–H activation, which includes the use of the White-Chen catalyst, will depend on industrial uptake . Researchers are urged to strive toward sustainable C–H activation . This includes the pursuit of abundant metal catalysts, the avoidance of static directing groups, the replacement of metal oxidants, and the introduction of bioderived solvents .

properties

IUPAC Name |

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[2-[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNWHBGEOCZDBX-UHFFFAOYSA-B | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F12FeN6Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

White-Chen catalyst | |

CAS RN |

959395-10-9 | |

| Record name | (2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidinebis(acetonitrile)iron(II) hexafluoroantimonate Fe(S,S-PDP) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

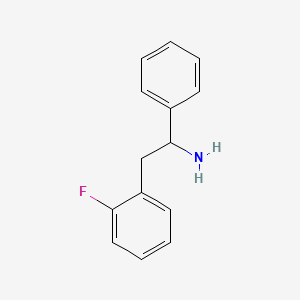

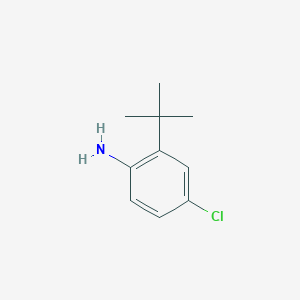

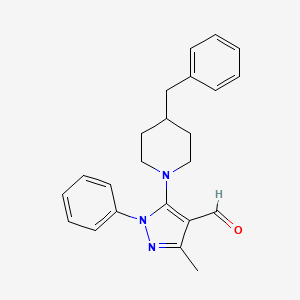

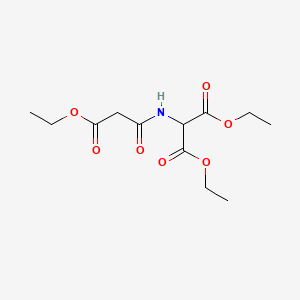

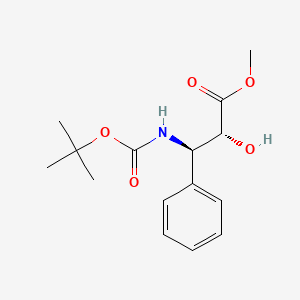

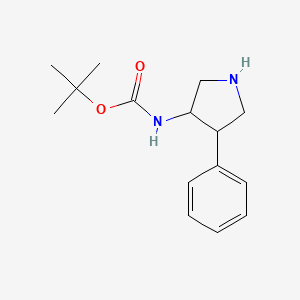

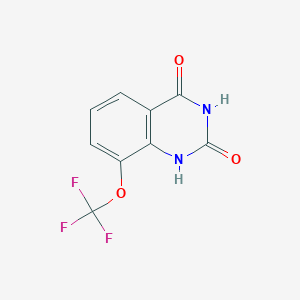

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)